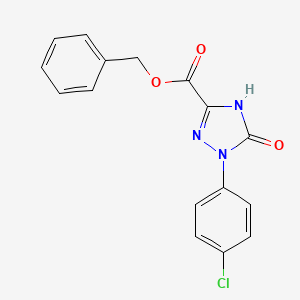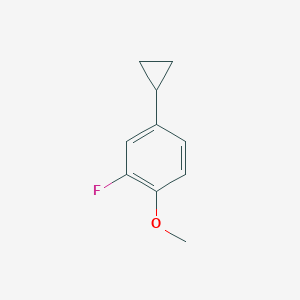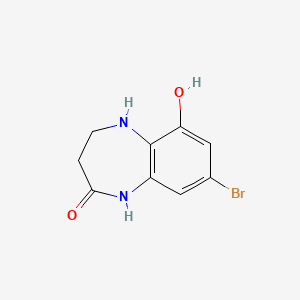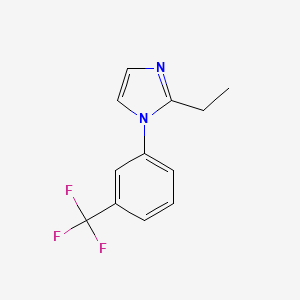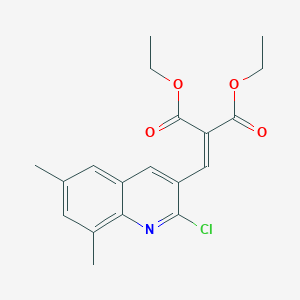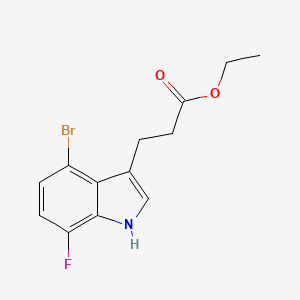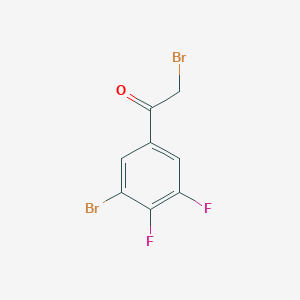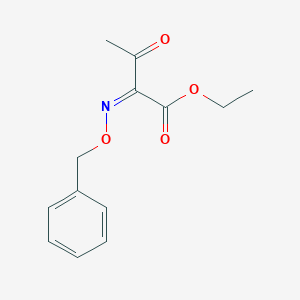
(R)-N-(sec-Butyl)-3-(fluoromethyl)-N-methyl-4-phenylquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(sec-Butyl)-3-(fluoromethyl)-N-methyl-4-phenylquinoline-2-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a fluoromethyl group, and a sec-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(sec-Butyl)-3-(fluoromethyl)-N-methyl-4-phenylquinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoline core through a Friedländer synthesis, followed by the introduction of the fluoromethyl group via a nucleophilic substitution reaction. The sec-butyl group can be introduced through a Grignard reaction or an alkylation reaction. The final step usually involves the coupling of the quinoline derivative with the appropriate carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(sec-Butyl)-3-(fluoromethyl)-N-methyl-4-phenylquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(sec-Butyl)-3-(fluoromethyl)-N-methyl-4-phenylquinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-N-(sec-Butyl)-3-(fluoromethyl)-N-methyl-4-phenylquinoline-2-carboxamide may be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure may impart specific characteristics, such as fluorescence or conductivity, making it useful in various applications.
Mecanismo De Acción
The mechanism of action of ®-N-(sec-Butyl)-3-(fluoromethyl)-N-methyl-4-phenylquinoline-2-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the fluoromethyl and sec-butyl groups may enhance its binding affinity and specificity. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as quinine and chloroquine.
Fluoromethyl compounds: Compounds containing a fluoromethyl group, such as fluoxetine.
Sec-butyl compounds: Compounds with a sec-butyl group, such as sec-butylamine.
Uniqueness
®-N-(sec-Butyl)-3-(fluoromethyl)-N-methyl-4-phenylquinoline-2-carboxamide is unique due to its combination of structural features. The presence of the quinoline core, fluoromethyl group, and sec-butyl group in a single molecule provides a distinct set of chemical and biological properties that are not found in other compounds.
Propiedades
Fórmula molecular |
C22H23FN2O |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-(fluoromethyl)-N-methyl-4-phenylquinoline-2-carboxamide |
InChI |
InChI=1S/C22H23FN2O/c1-4-15(2)25(3)22(26)21-18(14-23)20(16-10-6-5-7-11-16)17-12-8-9-13-19(17)24-21/h5-13,15H,4,14H2,1-3H3 |
Clave InChI |
LNNDJOCGYDHOPB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=C1CF)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)

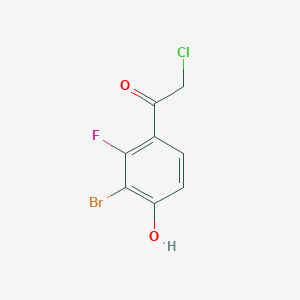
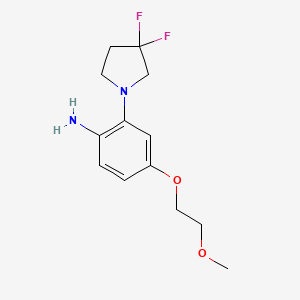
![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
